Product packaging for Benzyl homoveratrylamine hydrochloride(Cat. No.:CAS No. 1472-54-4)

Benzyl homoveratrylamine hydrochloride

Cat. No.: B074642
CAS No.: 1472-54-4
M. Wt: 307.8 g/mol
InChI Key: RLGJZQQFEBNHQW-UHFFFAOYSA-N
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Description

Benzyl homoveratrylamine hydrochloride is a significant synthetic intermediate of high interest in medicinal chemistry and neuropharmacological research. This compound serves as a key precursor in the synthesis of more complex molecules, particularly certain classes of benzylamine derivatives that are investigated for their potential biological activities. Its core structure, featuring both homoveratryl and benzylamine moieties, makes it a valuable building block for exploring structure-activity relationships (SAR) in the design of novel ligands for various neurotransmitter systems. Researchers utilize this chemical to study and develop compounds that may interact with adrenergic, dopaminergic, or serotonergic receptors, contributing to the understanding of neurological pathways and disorders. The hydrochloride salt form ensures enhanced stability and solubility for convenient handling in various experimental protocols. As a research chemical, it is strictly intended for in vitro applications and laboratory analysis to advance scientific knowledge.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22ClNO2 B074642 Benzyl homoveratrylamine hydrochloride CAS No. 1472-54-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c1-19-16-9-8-14(12-17(16)20-2)10-11-18-13-15-6-4-3-5-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGJZQQFEBNHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933056
Record name N-Benzyl-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1472-54-4
Record name Phenethylamine, N-benzyl-3,4-dimethoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001472544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity Profiles of Benzyl Homoveratrylamine Hydrochloride

Role in Heterocyclic Framework Construction

The structure of benzyl (B1604629) homoveratrylamine, a β-arylethylamine, is ideally suited for intramolecular cyclization reactions to form isoquinoline (B145761) scaffolds. These reactions are fundamental in the synthesis of numerous natural products and pharmacologically active molecules.

Bischler-Napieralski Cyclization and Isoquinoline Formation

The Bischler-Napieralski reaction is a cornerstone method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgnrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of an amide derivative of benzyl homoveratrylamine, which is typically formed by its reaction with a carboxylic acid or its derivative. The reaction is carried out in the presence of a dehydrating agent under acidic conditions. nrochemistry.comorganic-chemistry.org

Commonly used condensing agents include phosphoryl chloride (POCl₃), polyphosphoric acid (PPA), and phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an N-acyl derivative of benzyl homoveratrylamine, which then undergoes cyclization. The electron-donating methoxy (B1213986) groups on the aromatic ring of benzyl homoveratrylamine activate the ring, facilitating the electrophilic attack required for ring closure. jk-sci.com The resulting 3,4-dihydroisoquinolines can be subsequently dehydrogenated to form the corresponding aromatic isoquinolines. wikipedia.org

For instance, the condensation of homoveratrylamine with carboxylic acids like cinnamic acid and mandelic acid yields the corresponding amides. These amides, upon treatment with POCl₃, undergo cyclization to produce 3,4-dihydroisoquinoline derivatives with yields of up to 52%. centralasianstudies.org

Pictet-Spengler Cyclization Variants

The Pictet-Spengler reaction is another powerful tool for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine, such as benzyl homoveratrylamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular ring closure. wikipedia.org This reaction can be considered a special case of the Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion from the initial condensation, which then undergoes electrophilic attack on the electron-rich aromatic ring. wikipedia.org

The reaction is widespread in biosynthesis and has been extensively used in alkaloid synthesis. wikipedia.org While traditional methods employ heating with an acid catalyst, milder conditions have also been developed. wikipedia.org The nucleophilicity of the aromatic ring is crucial; electron-rich rings like the one in benzyl homoveratrylamine lead to high yields under mild conditions. wikipedia.org For example, the reaction of homoveratrylamine with benzaldehyde (B42025) in the presence of trifluoroacetic acid (TFA) can yield the corresponding tetrahydroisoquinoline in 89% yield. uni-koeln.de

Synthesis of Dihydroisoquinoline and Tetrahydroisoquinoline Scaffolds

Both the Bischler-Napieralski and Pictet-Spengler reactions are pivotal in generating dihydroisoquinoline and tetrahydroisoquinoline scaffolds, which are core structures in many biologically active compounds.

The Bischler-Napieralski reaction first yields a 3,4-dihydroisoquinoline. wikipedia.org This intermediate can be a final product or can be further reduced to a 1,2,3,4-tetrahydroisoquinoline. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄), which can achieve high yields, for instance, a 67% yield in the reduction of a dihydroisoquinoline derived from a homoveratrylamine-based amide. centralasianstudies.org

The Pictet-Spengler reaction directly affords the tetrahydroisoquinoline scaffold. wikipedia.org The versatility of this reaction allows for the introduction of various substituents at the 1-position of the tetrahydroisoquinoline ring by choosing the appropriate aldehyde or ketone. This has been instrumental in the synthesis of a diverse library of tetrahydroisoquinoline alkaloids and their analogs. mdpi.comnih.gov

Table 1: Synthesis of Isoquinoline Scaffolds from Homoveratrylamine Derivatives

Reaction Type Starting Materials Reagents & Conditions Product Type Yield (%) Reference
Bischler-Napieralski N-(3,4-dimethoxyphenylethyl)cinnamide POCl₃, heat 3,4-Dihydroisoquinoline 52 centralasianstudies.org

Amide and Schiff Base Derivatization Reactions

The primary amine group of benzyl homoveratrylamine is a key site for derivatization, readily undergoing reactions with carbonyl compounds to form amides and Schiff bases, which are often intermediates for further transformations.

Condensation Reactions with Carboxylic Acids and Aldehydes

Benzyl homoveratrylamine undergoes condensation reactions with carboxylic acids to form amides. highfine.comunizin.org This reaction typically involves heating the two reactants, often without a solvent, to drive off the water formed and push the equilibrium towards the amide product. centralasianstudies.org For example, thermal heating of homoveratrylamine with cinnamic acid at 178 °C for 4 hours results in the corresponding amide in an 81% yield. centralasianstudies.org These condensation reactions are fundamental for preparing the necessary precursors for the Bischler-Napieralski cyclization. centralasianstudies.org

Similarly, benzyl homoveratrylamine can react with aldehydes to form Schiff bases (imines). This condensation involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. pensoft.net These imine intermediates are central to the Pictet-Spengler reaction, where they are subsequently cyclized. wikipedia.org The formation of the iminium ion, the protonated form of the Schiff base, is the key electrophilic species that undergoes ring closure. wikipedia.org

Functionalization of Amide Linkages

Once the amide linkage is formed from benzyl homoveratrylamine, it serves as a handle for further functionalization, although the primary utility of these amides is as precursors for cyclization reactions. The amide bond itself is generally stable. However, derivatization can occur at the nitrogen or the carbonyl group. More commonly, the focus is on the transformation of the entire amide group, as seen in the Bischler-Napieralski reaction where it is converted into a part of the newly formed heterocyclic ring. wikipedia.org

Further functionalization is more often directed at the isoquinoline scaffolds produced after the initial cyclization and derivatization reactions. For instance, N-alkylation or acylation of the secondary amine in the tetrahydroisoquinoline ring can be performed to introduce additional diversity.

Table 2: Derivatization Reactions of Benzyl Homoveratrylamine

Reaction Type Reactant Reagents & Conditions Product Yield (%) Reference
Amide Condensation Cinnamic acid 178 °C, 4 h N-(3,4-dimethoxyphenylethyl)cinnamide 81 centralasianstudies.org
Amide Condensation Mandelic acid 178 °C, 4 h N-(3,4-dimethoxyphenylethyl)mandelamide High centralasianstudies.org
Schiff Base Formation (in situ) Aldehydes/Ketones Acid catalyst Iminium ion intermediate Not isolated wikipedia.org

Metal-Catalyzed Transformations and Organometallic Intermediates

Transition metal catalysis provides a powerful toolkit for the selective functionalization of the Benzyl homoveratrylamine hydrochloride scaffold. The inherent reactivity of the molecule, particularly the presence of directable C-H bonds, makes it an excellent candidate for transformations involving organometallic intermediates.

Cyclopalladation Reactions and Carbon Monoxide Insertion

Cyclopalladation has emerged as a robust strategy for the regioselective activation of C-H bonds. In the context of benzylamine derivatives, the nitrogen atom can act as a directing group, facilitating the formation of a palladacycle through ortho-metalation of one of the aromatic rings. While direct studies on this compound are not extensively documented, the reactivity of analogous N-benzyl amines provides a strong precedent for its behavior.

The formation of a five-membered palladacycle is anticipated, where the palladium atom is coordinated to both the nitrogen of the amine and a carbon atom of the benzyl or the phenethyl moiety. The regioselectivity of this process would be influenced by the steric and electronic properties of the substituents on both aromatic rings.

Once formed, these palladacycles are valuable intermediates for further synthetic elaborations. A particularly noteworthy transformation is the insertion of carbon monoxide into the palladium-carbon bond. This reaction typically proceeds under a carbon monoxide atmosphere and leads to the formation of an acyl-palladium complex. Subsequent reductive elimination can then furnish a variety of carbonyl-containing heterocyclic structures. For instance, the insertion of CO into cyclopalladated biphenyl-2-ylamine derivatives has been shown to produce phenanthridin-6(5H)-one. researchgate.net By analogy, the cyclopalladated intermediate of Benzyl homoveratrylamine could potentially undergo carbon monoxide insertion to yield novel polycyclic lactams.

Table 1: Plausible Products from Cyclopalladation and Carbon Monoxide Insertion of Benzyl Homoveratrylamine

Starting MaterialIntermediateReagentPotential Product
Benzyl homoveratrylamineCyclopalladated ComplexCarbon MonoxidePolycyclic Lactam

Note: This table represents a hypothetical reaction pathway based on known reactivity of similar compounds.

Rhodium(III)-Catalyzed Alkyne Derivatizations

Rhodium(III)-catalyzed C-H activation has become a cornerstone of modern synthetic organic chemistry, enabling the direct formation of C-C and C-heteroatom bonds. The N-benzyl group in this compound can serve as an effective directing group for rhodium-catalyzed C-H functionalization of the aromatic ring. This strategy allows for the regioselective introduction of various functional groups, including those derived from alkynes.

The catalytic cycle typically involves the formation of a rhodacycle intermediate via C-H activation. This intermediate can then coordinate to an alkyne, leading to migratory insertion and subsequent reductive elimination to afford the desired annulated product. This methodology has been successfully applied to a wide range of arenes and directing groups. rsc.orgrsc.orgchemrxiv.orgresearchgate.netresearchgate.net

The reaction of a directed arene with an alkyne under rhodium catalysis can lead to the formation of diverse heterocyclic scaffolds. For instance, the annulation of N-aryl imines with alkynes is a well-established method for the synthesis of isoquinolines. Given the structural similarities, it is highly probable that Benzyl homoveratrylamine could undergo a similar Rh(III)-catalyzed annulation with alkynes to produce substituted tetrahydroisoquinolines or related polycyclic structures. The specific outcome of the reaction would depend on the nature of the alkyne and the reaction conditions employed.

Table 2: Potential Alkyne Annulation Products via Rhodium(III)-Catalysis

Benzyl homoveratrylamine DerivativeAlkyne PartnerCatalyst SystemPotential Product Class
N-Acyl Benzyl homoveratrylamineDiphenylacetylene[RhCp*Cl2]2, AgSbF6Substituted Isoquinolinone
N-Piv-Benzyl homoveratrylamine1-Hexyne[Rh(OAc)2]2, Cu(OAc)2Dihydroisoquinoline Derivative

Note: This table illustrates potential transformations based on established Rh(III)-catalyzed reactions of analogous substrates.

Further Chemical Modifications and Scaffold Diversification

Beyond metal-catalyzed transformations, the this compound scaffold is amenable to a variety of other chemical modifications, allowing for extensive diversification of its structure. These modifications can be broadly categorized into functional group interconversions and the exploration of novel reaction partners.

Functional Group Interconversions

The methoxy groups on the phenethyl moiety of Benzyl homoveratrylamine are key handles for functional group interconversions. Cleavage of these methyl ethers, typically using reagents like boron tribromide (BBr3), would unmask the corresponding catechol derivative. These phenolic hydroxyl groups can then be further functionalized through etherification, esterification, or by serving as nucleophiles in various coupling reactions. oup.comoup.comfrontiersin.orgmdpi.com

The secondary amine functionality is another site for modification. Acylation, sulfonylation, or alkylation of the nitrogen atom can introduce a wide range of substituents, altering the steric and electronic properties of the molecule. These modifications can also serve to introduce new functionalities for further synthetic elaboration. For example, acylation of homoveratrylamine followed by cyclization is a common strategy for the synthesis of substituted tetrahydroisoquinolines. nih.gov

Table 3: Examples of Functional Group Interconversions on the Benzyl Homoveratrylamine Scaffold

Starting Functional GroupReagent/ConditionResulting Functional Group
Methoxy (-OCH3)BBr3Hydroxyl (-OH)
Secondary Amine (-NH-)Acyl Chloride, BaseAmide (-N-C=O)
Secondary Amine (-NH-)Alkyl Halide, BaseTertiary Amine (-NR-)

Exploration of Novel Reaction Partners

The core structure of Benzyl homoveratrylamine serves as a precursor for the synthesis of a variety of heterocyclic systems, most notably substituted tetrahydroisoquinolines. The Pictet-Spengler reaction, a classic method for the synthesis of this ring system, involves the condensation of a β-phenethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. Homoveratrylamine, a key component of the title compound, is a frequently used starting material in such reactions. researchgate.netresearchgate.net

By employing a diverse range of aldehydes and ketones as reaction partners, a library of 1-substituted tetrahydroisoquinolines can be generated. Furthermore, multicomponent reactions, such as the Petasis reaction, offer a convergent approach to synthesizing complex amino acid derivatives which can then be cyclized to form novel tetracyclic tetrahydroisoquinoline structures. beilstein-journals.orgbeilstein-journals.org The exploration of novel reaction partners in these and other synthetic strategies will continue to expand the chemical space accessible from the Benzyl homoveratrylamine scaffold. The development of new synthetic methods allows for the creation of analogs with diverse substitution patterns, which is of significant interest in medicinal chemistry and materials science. biocyclopedia.com

Advanced Spectroscopic and Analytical Characterization of Benzyl Homoveratrylamine Hydrochloride and Its Chemical Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Benzyl (B1604629) homoveratrylamine hydrochloride in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of Benzyl homoveratrylamine hydrochloride provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the hydrochloride salt, the amine proton becomes acidic and may exchange with solvent protons, sometimes leading to broad signals or disappearance from the spectrum. The expected chemical shifts (δ) in a solvent like DMSO-d₆ are detailed below. The ethyl bridge protons and the benzylic protons are expected to show diastereotopicity if rotation is restricted, but are treated as simple multiplets here for clarity.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constant (J) (Hz) Notes
NH₂⁺ (Ammonium)9.0 - 9.5Broad Singlet (br s)-Chemical shift is highly dependent on solvent and concentration.
H-7 to H-11 (Benzyl Ring)7.3 - 7.6Multiplet (m)-Protons of the monosubstituted benzyl ring.
H-6 (Dimethoxy Phenyl Ring)6.9 - 7.0Doublet (d)J ≈ 8.0Ortho-coupling to H-5.
H-5 (Dimethoxy Phenyl Ring)6.8 - 6.9Doublet of Doublets (dd)J ≈ 8.0, 2.0Ortho-coupling to H-6, meta-coupling to H-2.
H-2 (Dimethoxy Phenyl Ring)6.7 - 6.8Doublet (d)J ≈ 2.0Meta-coupling to H-5.
H-12 (Benzylic CH₂)4.1 - 4.3Singlet (s) or Quartet (q)-Appears as a broad singlet or may show coupling to NH₂⁺.
OCH₃ (Methoxy)3.7 - 3.8Singlet (s)-Two distinct singlets may be observed for the two methoxy (B1213986) groups.
H-13 (Methylene)3.1 - 3.3Triplet (t) or Multiplet (m)J ≈ 7.0Coupled to H-14. Deshielded by adjacent nitrogen.
H-14 (Methylene)2.9 - 3.1Triplet (t) or Multiplet (m)J ≈ 7.0Coupled to H-13.

The ¹³C NMR spectrum reveals all non-equivalent carbon atoms in the molecule. The spectrum is typically proton-decoupled, resulting in a series of singlet peaks, each corresponding to a unique carbon environment. The predicted chemical shifts for this compound are listed below.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C-1 (Quaternary)149 - 150Aromatic carbon attached to methoxy group.
C-4 (Quaternary)147 - 148Aromatic carbon attached to methoxy group.
C-8 (Quaternary)132 - 134Aromatic carbon of the benzyl ring to which the CH₂ is attached.
C-3 (Quaternary)129 - 131Aromatic carbon of the dimethoxy phenyl ring.
C-9, C-11 (Aromatic CH)128 - 130Benzyl ring carbons.
C-10 (Aromatic CH)127 - 129Benzyl ring carbon.
C-6 (Aromatic CH)121 - 122Dimethoxy phenyl ring carbon.
C-5 (Aromatic CH)113 - 114Dimethoxy phenyl ring carbon.
C-2 (Aromatic CH)112 - 113Dimethoxy phenyl ring carbon.
OCH₃ (Methoxy)55 - 56Two distinct signals expected.
C-12 (Benzylic CH₂)49 - 51Carbon of the benzylic methylene (B1212753) group.
C-13 (Methylene)46 - 48Methylene carbon adjacent to the nitrogen.
C-14 (Methylene)31 - 33Methylene carbon adjacent to the dimethoxy phenyl ring.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons of the ethyl bridge (H-13 and H-14). It would also reveal the coupling network within the two aromatic rings, for instance, confirming the ortho-relationship between H-5 and H-6 on the dimethoxy-phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. This allows for the definitive assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.1-4.3 ppm would show a cross-peak with the carbon signal at ~49-51 ppm, confirming their assignment as the benzylic CH₂ group (C-12).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for connecting different fragments of the molecule. Key HMBC correlations would include:

The benzylic protons (H-12) to the quaternary aromatic carbon C-8 and the aromatic carbons C-9/C-11 of the benzyl ring.

The benzylic protons (H-12) to the methylene carbon C-13, confirming the benzyl-N-CH₂ linkage.

The methoxy protons (OCH₃) to their respective quaternary aromatic carbons (C-1 and C-4).

The methylene protons H-14 to the aromatic carbons C-3, C-2, and C-5, confirming the attachment of the ethyl chain to the dimethoxy-phenyl ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. It is used to identify the functional groups present. For the hydrochloride salt, a broad absorption is expected in the N-H stretching region.

Interactive Data Table: Characteristic IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Ammonium Salt)2400 - 2800Broad, StrongCharacteristic broad absorption for a secondary amine salt.
C-H Stretch (Aromatic)3000 - 3100MediumStretching of C-H bonds on the two aromatic rings.
C-H Stretch (Aliphatic)2850 - 2960MediumAsymmetric and symmetric stretching of CH₂ groups.
C=C Stretch (Aromatic Ring)1500 - 1610Medium to StrongMultiple bands are expected due to ring vibrations.
C-N Stretch1180 - 1250MediumStretching of the carbon-nitrogen bond.
C-O Stretch (Aryl Ether)1230 - 1270 (asymmetric) 1020 - 1050 (symmetric)StrongCharacteristic strong absorptions for the Ar-O-CH₃ ether linkages.
C-H Out-of-Plane Bending700 - 900StrongBending patterns can give information about ring substitution.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and structural features of the molecule by analyzing its fragmentation pattern upon ionization. For Benzyl homoveratrylamine, the free base (C₁₇H₂₁NO₂) has a nominal mass of 271 Da. In the mass spectrum, the molecular ion peak [M]⁺ may be observed, but the most significant peaks often arise from characteristic fragmentation pathways.

The primary fragmentation routes for N-benzyl phenethylamines are alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and benzylic cleavage.

Benzylic Cleavage: The most common fragmentation for benzylamines is the cleavage of the bond beta to the phenyl ring, leading to the formation of a highly stable tropylium (B1234903) ion.

[C₇H₇]⁺: m/z = 91 (Tropylium ion, often the base peak).

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom can lead to a resonance-stabilized iminium cation.

[C₁₅H₁₆NO₂]⁺: m/z = 254 (Loss of an ethyl radical from the dimethoxyphenyl side).

[C₉H₁₂NO₂]⁺: m/z = 166 (Formation of the iminium ion from the dimethoxyphenyl-ethyl portion).

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecule and its fragments. For Benzyl homoveratrylamine, analysis is typically performed on the protonated molecule [M+H]⁺.

Molecular Formula of Free Base: C₁₇H₂₁NO₂

Calculated Exact Mass of [M+H]⁺: 272.16451 Da

Significance: An experimentally determined mass that matches this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the structural elucidation of compounds by fragmenting specific ions and analyzing the resulting fragment ions. In the analysis of this compound, MS/MS provides detailed information about its molecular structure, connectivity, and fragmentation pathways.

When subjected to electrospray ionization (ESI) in positive mode, Benzyl homoveratrylamine is expected to readily form a protonated molecular ion [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion in an MS/MS experiment would lead to characteristic fragmentation patterns. The fragmentation is dominated by the cleavage of the most labile bonds, primarily the benzylic C-N bond and the bond between the ethylamine (B1201723) bridge and the dimethoxy-substituted phenyl ring.

Key fragmentation pathways for N-benzylphenethylamines have been extensively studied. nih.govljmu.ac.uk The most characteristic fragmentation involves the cleavage of the bond between the nitrogen and the benzylic carbon, leading to the formation of the stable benzyl cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91, or a tropylium ion rearrangement. Another significant fragmentation pathway involves the formation of the 2-methoxybenzyl cation at m/z 121. nih.gov Cleavage of the C-C bond alpha to the dimethoxyphenyl ring can produce a dimethoxybenzyl cation at m/z 151. The fragmentation of the homoveratrylamine portion of the molecule is also expected, leading to ions corresponding to the dimethoxyphenylethylamine backbone.

High-resolution mass spectrometry (HRMS) coupled with MS/MS, such as quadrupole time-of-flight (QTOF-MS), allows for the determination of the elemental composition of these fragments with high accuracy, further confirming the fragmentation assignments. unc.educore.ac.uk The study of related N-benzylphenethylamine derivatives shows that dominant ions in their GC-MS spectra are often observed at m/z 150, 121, and 91. nih.gov

Table 1: Predicted MS/MS Fragmentation of Protonated Benzyl Homoveratrylamine This table is based on established fragmentation patterns of related N-benzylphenethylamine compounds.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Structure/Neutral Loss
288.16 152.09 [C₉H₁₂NO₂]⁺ (Dimethoxyphenylethylamine fragment)
288.16 151.07 [C₉H₁₁O₂]⁺ (Dimethoxybenzyl cation via rearrangement)
288.16 137.06 [C₈H₉O₂]⁺ (Loss of benzylamine)

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, conformational details, and intermolecular interactions, such as hydrogen bonding, in the solid state. For this compound, a single-crystal X-ray diffraction study would yield the exact solid-state conformation of the molecule and the packing arrangement within the crystal lattice.

The analysis would confirm the protonation site, which is expected to be the secondary amine nitrogen, and detail the hydrogen bonding interactions between the ammonium (B1175870) group and the chloride counter-ion. Furthermore, it would reveal the relative orientation of the benzyl and the dimethoxyphenyl rings. Studies on similar molecules, such as N-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl]-3-methylbenzenesulfonamide hydrochloride (MBSHCl), have shown how protonation and salt formation can influence molecular conformation and crystal packing. mdpi.com In another related structure, benzyl (E)-2-(3,4-dimethoxybenzylidene)hydrazine-1-carbodithioate, two independent molecules were found in the asymmetric unit, differing in the dihedral angle between the benzyl and 3,4-dimethoxybenzylidine rings. researchgate.net

If the compound crystallizes in a non-centrosymmetric space group, X-ray crystallography can also be used to determine the absolute configuration of chiral centers. While Benzyl homoveratrylamine itself is achiral, this capability is crucial for the analysis of chiral derivatives or related chiral compounds. The technique provides a definitive structural proof that is paramount for structure-activity relationship studies and for meeting regulatory requirements for pharmaceutical compounds.

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related impurities or chemical products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most prominent methods employed for these purposes.

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

A typical RP-HPLC method would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). rsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the main compound from potential starting materials, by-products, or degradation products. unc.edu Detection is commonly performed using a diode-array detector (DAD) or a UV-Vis detector, which allows for the spectral identification and quantification of the separated components. researchgate.net For enhanced sensitivity and specificity, the HPLC system can be coupled to a mass spectrometer (LC-MS). nih.gov

Table 2: Representative HPLC Method Parameters for Analysis of Related Compounds

Parameter Condition Reference
Column C18 (e.g., 250mm x 4.0mm, 5µm) orientjchem.org
Mobile Phase A Buffered aqueous solution (e.g., 0.1% Ammonia (B1221849) in water, pH 8.5) orientjchem.org
Mobile Phase B Acetonitrile orientjchem.org
Flow Rate 1.0 mL/min orientjchem.org
Detection UV at 225 nm orientjchem.org

Method validation according to ICH guidelines is crucial to ensure the method is accurate, precise, linear, and robust for its intended purpose of purity assessment. orientjchem.org

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. While the hydrochloride salt of Benzyl homoveratrylamine is non-volatile, it can be analyzed by GC-MS after conversion to its more volatile free base form, either through liquid-liquid extraction under basic conditions or by direct injection where in-situ conversion may occur in a hot injector. Alternatively, derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be performed to increase volatility and improve chromatographic peak shape. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column by a carrier gas (usually helium). osti.gov The column, commonly a low-polarity phase like a DB-5MS or HP1-MS (polydimethylsiloxane based), separates compounds based on their boiling points and interactions with the stationary phase. osti.govpolicija.si The separated compounds then enter the mass spectrometer, which acts as a detector. The MS is typically operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared against spectral libraries for identification. policija.si

Table 3: Typical GC-MS Method Parameters for Analysis of Related Phenethylamines

Parameter Condition Reference
Column DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film) osti.gov
Carrier Gas Helium (~1 mL/min) policija.si
Injector Temperature 250-280 °C osti.govpolicija.si
Oven Program Initial temp 40-170 °C, ramp 8-18 °C/min to 290-300 °C osti.govpolicija.si
Ionization Mode Electron Ionization (EI) at 70 eV policija.si

The combination of retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of Benzyl homoveratrylamine and any related volatile impurities. researchgate.net

Table 4: List of Compound Names

Compound Name
This compound
Homoveratrylamine
N-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl]-3-methylbenzenesulfonamide hydrochloride
Benzyl (E)-2-(3,4-dimethoxybenzylidene)hydrazine-1-carbodithioate
Acetonitrile
Methanol
Trifluoroacetic anhydride

Theoretical and Computational Chemistry Applications in Benzyl Homoveratrylamine Hydrochloride Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for predicting the electronic properties of molecules. For Benzyl (B1604629) homoveratrylamine hydrochloride, DFT methods, such as B3LYP with a basis set like 6-31G(d,p), would be employed to optimize the molecule's three-dimensional geometry and calculate its electronic structure. epstem.netnih.govresearchgate.net

These calculations would yield crucial data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps could also be generated to visualize the charge distribution across the molecule, identifying electron-rich and electron-poor regions that are critical for intermolecular interactions and reaction pathways. nih.govresearchgate.net Other predictable parameters would include Mulliken atomic charges, bond lengths, bond angles, and dihedral angles, which together provide a comprehensive electronic and structural profile of the compound.

Table 1: Hypothetical Quantum Chemical Data for Benzyl homoveratrylamine hydrochloride (Note: This table is illustrative and based on typical outputs of quantum chemical calculations, as specific data for this compound is not available in the reviewed literature.)

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.
Most Negative Atomic Charge (Mulliken)N (-0.55)Indicates the primary site for electrophilic attack.
Most Positive Atomic Charge (Mulliken)H (on N+) (0.45)Indicates a potential site for nucleophilic interaction.

This is an interactive data table. Users can sort columns by clicking on the headers.

Mechanistic Investigations of Key Transformations via Computational Modeling

Benzyl homoveratrylamine is a key precursor in the Pictet-Spengler reaction to form tetrahydroisoquinoline scaffolds, which are present in many biologically active alkaloids. nih.govmdpi.commdpi.com Computational modeling is an invaluable tool for investigating the mechanism of such reactions.

Conformational Analysis and Stereochemical Influences on Reactivity

The three-dimensional shape (conformation) of this compound is crucial as it can significantly influence its reactivity and biological interactions. The molecule possesses several rotatable bonds, leading to a complex conformational landscape.

Computational conformational analysis would involve systematically rotating these bonds and calculating the potential energy of each resulting conformer to identify low-energy, stable structures. ebi.ac.uk Methods like molecular mechanics (e.g., MM2) or quantum chemical calculations can be used for this purpose. ebi.ac.uk For reactions leading to chiral centers, such as the Pictet-Spengler reaction, understanding the preferred conformation of the starting material is essential for predicting the stereochemical outcome (i.e., which stereoisomer is preferentially formed). The analysis can reveal how steric hindrance and non-covalent interactions in the lowest energy conformers direct the approach of reactants, thereby influencing diastereoselectivity. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules and reaction steps, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, including their interactions with other molecules, such as solvents or biological macromolecules.

An MD simulation of this compound in a solvent like water would reveal how the molecule interacts with its environment. It could provide insights into solvation shells, hydrogen bonding networks, and the dynamics of the hydrochloride salt bridge. Understanding these intermolecular forces is critical for predicting solubility and behavior in solution. Although no specific MD studies on this compound were found, the general methodology is well-established for studying drug-receptor interactions and the behavior of small molecules in biological systems.

Emerging Research Avenues and Prospects for Benzyl Homoveratrylamine Hydrochloride Chemistry

Development of Enantioselective Synthetic Routes

Benzyl (B1604629) homoveratrylamine hydrochloride is an achiral molecule and therefore does not exist as enantiomers. However, the broader class of N-benzyl phenethylamines includes many chiral analogues with significant biological activity, making the development of enantioselective synthetic methods a crucial area of research. The creation of a specific stereocenter is often key to pharmacological selectivity and efficacy.

Modern strategies to achieve this for related structures include:

Asymmetric α-Arylation: A transition-metal-free method has been developed for the enantioselective synthesis of α,α-diarylmethylamines. This approach involves the enantioselective lithiation of N'-aryl-N-benzyl-N-isopropyl ureas using a chiral lithium amide base. The resulting benzyllithium intermediate undergoes a stereospecific intramolecular nucleophilic aromatic substitution to generate the chiral amine derivative with excellent enantiomeric excess (up to >99% ee) bris.ac.uk.

Biocatalytic N—H Insertion: Engineered enzymes, particularly myoglobin variants, have been employed as biocatalysts for the enantioselective insertion of carbenes into the N—H bonds of amines nih.gov. By tailoring the chiral environment of the enzyme's active site and matching it with a suitable diazo reagent, this method provides a green and highly selective route to chiral amines nih.gov.

Chiral Auxiliaries: The use of removable chiral auxiliaries, such as (R)-(+)-1-phenylethylamine, is a well-established method. The auxiliary guides the stereochemical outcome of a key bond-forming step, such as reductive amination, and is subsequently cleaved to yield the desired enantiopure product researchgate.net.

Catalytic Enantioselective Strecker Synthesis: For the synthesis of α-amino nitriles, which are precursors to chiral α-amino acids and amines, novel catalysts like chiral bicyclic guanidines have been shown to be effective. These catalysts facilitate the enantioselective addition of hydrogen cyanide to N-substituted imines, with the choice of the N-substituent (such as N-benzhydryl) being critical for achieving high enantioselectivity acs.org.

These advanced methods, while not directly applicable to the achiral title compound, are vital for producing its chiral derivatives and analogues, which are of significant interest in medicinal chemistry.

Application in the Construction of Complex Natural Product Analogues

Natural products serve as a rich source of inspiration for the design of new bioactive molecules researchgate.netnih.gov. The structural motifs found in natural products are considered "privileged" as they have been pre-validated by evolution to interact with biological macromolecules nih.gov. The Benzyl homoveratrylamine hydrochloride structure combines a natural product motif (homoveratrylamine) with a synthetically versatile N-benzyl group. This hybrid structure makes it a valuable scaffold for the synthesis of analogues of more complex natural products, particularly alkaloids.

The homoveratrylamine core is related to psychoactive alkaloids like mescaline nih.govresearchgate.net. The N-benzyl phenethylamine (B48288) framework itself is a key feature in a class of potent synthetic compounds, underscoring its pharmacological relevance nih.govnih.gov. By using Benzyl homoveratrylamine as a starting material, chemists can:

Generate Diverse Libraries: Employing the benzyl and phenethylamine rings as points for diversification, a library of analogues can be synthesized and screened for various biological activities.

Mimic Natural Product Skeletons: The core structure can be elaborated through various chemical transformations to build more complex architectures that mimic known bioactive natural products, such as spirocyclic or biaryl-containing alkaloids mdpi.commdpi.com.

Explore Structure-Activity Relationships (SAR): Systematic modification of the aromatic rings and the ethylamine (B1201723) linker allows for a detailed exploration of how structural changes affect biological targets, a fundamental practice in drug discovery nih.gov.

The use of this compound as a building block leverages the biological relevance of the homoveratrylamine core while providing synthetic handles for creating novel molecules with potentially improved or new pharmacological profiles.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of N-benzyl phenethylamines, including Benzyl homoveratrylamine, is commonly achieved through reductive amination. Traditionally performed in batch reactors, this process is increasingly being adapted to continuous flow systems to enhance safety, efficiency, and scalability nih.gov.

Flow chemistry offers several advantages:

Enhanced Safety: Reactions are conducted in small volumes within a reactor coil or cartridge, minimizing the risks associated with handling hazardous reagents or managing exothermic reactions researchgate.net.

Precise Process Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to better reproducibility and potentially higher yields nih.govresearchgate.net.

Scalability: Production can be scaled up by simply running the system for longer periods, avoiding the complex challenges of scaling up batch reactors nih.gov.

Recent developments have demonstrated the successful use of flow hydrogenation for reductive aminations using packed-bed reactors containing heterogeneous catalysts like Palladium on carbon (Pd/C) or Gold on alumina (Au/Al2O3) researchgate.net. Furthermore, innovative and sustainable approaches are emerging, such as performing reductive aminations in water using micellar chemistry within an oscillatory plug flow reactor, which enhances mixing and mass transport between phases rsc.orgrsc.org.

Table 1: Representative Conditions for Reductive Amination in Flow Chemistry
Reaction TypeCatalystReducing AgentTemperaturePressureKey AdvantagesReference
Hydrogenation of Imine10% Pd/CH₂ gas100 °CNot specifiedHigh conversion, standard heterogeneous catalysis nih.gov
Direct Reductive AminationAu/Al₂O₃H₂ gas125 °C10 barDirect conversion of amine and aldehyde researchgate.net
Micellar Reductive Amination5 wt% Pd/CEt₃SiH50-60 °CAmbientSustainable (aqueous media), catalyst/media recycling rsc.orgrsc.org

The integration of these automated flow platforms provides a robust and efficient method for the production of this compound, aligning with the principles of modern, sustainable chemical manufacturing.

Exploration of New Reaction Landscapes and Catalytic Systems

Beyond traditional reductive amination, new catalytic strategies are being explored for the N-alkylation of amines, offering greener and more atom-economical alternatives. A prominent example is the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HT) methodology nih.gov. This process uses an alcohol as the alkylating agent, which is more environmentally benign than the corresponding aldehyde.

The BH mechanism involves a three-step cascade catalyzed by a single transition metal complex:

Oxidation: The catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ.

Condensation: The aldehyde condenses with the amine to form an imine, releasing a molecule of water.

Reduction: The catalyst transfers the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine and regenerating the catalyst nih.govmdpi.com.

This strategy is highly efficient, with water being the only byproduct. A wide range of catalytic systems based on both precious and non-precious metals have been developed for this transformation. Catalysts based on Ruthenium nih.gov, Iridium acs.org, and Palladium mdpi.com have shown high efficacy. The development of catalysts using cheaper, more abundant metals or even metal-free systems operating under mild conditions represents an active area of research acs.orglu.se.

Table 2: Comparison of Catalytic Systems for N-Alkylation of Amines with Alcohols
Catalyst TypeMetal CenterTypical ConditionsKey FeaturesReference
NHC-ComplexIridium (Ir) / Ruthenium (Ru)Base (e.g., KOtBu), TolueneHigh efficiency for various amines and alcohols acs.org
Commercially Available ComplexRuthenium (Ru)Base (e.g., tBuOK), Toluene, 70 °COperates under mild conditions with a robust catalyst nih.gov
Nanoparticles in Onium SaltPalladium (Pd)Solvent-free or various solventsSimple, additive-free system mdpi.com
Titanium HydroxideTitanium (Ti)High Temperature (e.g., 180 °C)Cheap, non-noble, heterogeneous catalyst acs.org

The application of these novel catalytic systems to the synthesis of this compound could significantly improve the sustainability and efficiency of its production, avoiding the need for pre-formed aldehydes and reducing waste.

Q & A

Q. What are the established synthetic routes for Benzyl homoveratrylamine hydrochloride, and what are their limitations?

this compound (3,4-dimethoxyphenethylamine hydrochloride) is synthesized via amide formation, cyclocondensation, and dehydrogenation using homoveratric acid and homoveratrylamine as precursors . A key challenge lies in optimizing reaction conditions (e.g., temperature, catalysts) to improve yield and purity. Gas chromatography (GC) with non-polar phases like OV-17 is often used for analysis, but co-elution with impurities or excipients (e.g., methylparaben) can complicate quantification . Researchers should validate synthetic batches using orthogonal methods like HPLC to resolve such interferences.

Q. What analytical methods are recommended for purity assessment of this compound?

High-performance liquid chromatography (HPLC) with UV detection is preferred for purity testing due to its resolution of structurally similar impurities. For example, reverse-phase columns (e.g., C18) with mobile phases like acetonitrile/water (acidified with trifluoroacetic acid) can separate homologs or degradation products. Purity thresholds should align with pharmacopeial standards, typically requiring ≥98% purity for research-grade material . Batch-specific certificates of analysis (CoA) from suppliers like Cayman Chemical provide validated data on residual solvents and impurities .

Q. What are the critical physicochemical properties influencing experimental design with this compound?

  • Molecular weight : 225.8 g/mol (hydrochloride salt form) .
  • Solubility : Typically soluble in polar solvents (e.g., water, methanol) but may require sonication for full dissolution.
  • Stability : Store at room temperature in airtight containers to prevent hygroscopic degradation . These properties dictate solvent selection for in vitro assays and storage protocols to maintain compound integrity.

Advanced Research Questions

Q. How can researchers address discrepancies in analytical data when quantifying this compound in complex matrices?

Contradictions in chromatographic data (e.g., peak splitting, baseline noise) may arise from matrix effects or degradation. To mitigate this:

  • Use solid-phase extraction (SPE) to isolate the compound from biological or synthetic matrices.
  • Validate methods via spike-and-recovery experiments to assess accuracy (target: 90–110%) and precision (RSD <5%) .
  • Employ tandem mass spectrometry (LC-MS/MS) for enhanced specificity in trace-level detection .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

Scaling production requires addressing:

  • Reaction kinetics : Optimize stoichiometry and catalyst loading to minimize side products.
  • Crystallization : Use chiral resolving agents or enantioselective chromatography to isolate the desired enantiomer . Advanced techniques like X-ray crystallography or nuclear magnetic resonance (NMR) can confirm structural integrity post-synthesis .

Q. What toxicological profiles should be considered when designing in vivo studies?

While specific toxicity data for this compound is limited, related arylcyclohexylamines show low acute toxicity (e.g., LD50 >2000 mg/kg in rodents) . However, researchers should:

  • Conduct preliminary cytotoxicity assays (e.g., MTT assay) in relevant cell lines.
  • Monitor for neurobehavioral effects in animal models, given structural similarities to psychoactive phenethylamines .
  • Refer to safety data sheets (SDS) for handling guidelines, including PPE (gloves, lab coats) and ventilation .

Q. How can stability studies inform long-term storage and formulation development?

Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) identifies degradation pathways. Common issues include:

  • Hydrolysis : Detectable via HPLC by monitoring for homoveratrylamine or benzoic acid derivatives.
  • Oxidation : Use antioxidants (e.g., BHT) in formulations to extend shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.